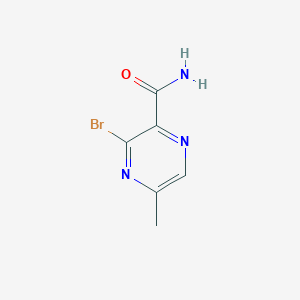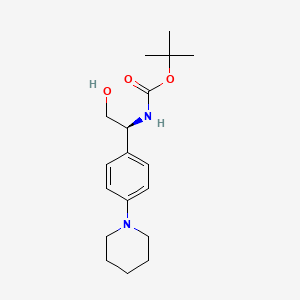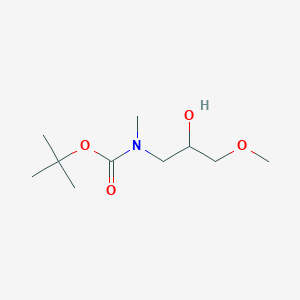
5-Iodo-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an iodine atom attached to the fifth position, making it a valuable compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,7-naphthyridine typically involves the iodination of 1,7-naphthyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The naphthyridine core can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of organometallic reagents like Grignard reagents or organozinc compounds.
Major Products:
Substitution Reactions: Formation of 5-substituted naphthyridines.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced naphthyridine derivatives.
Cross-Coupling Reactions: Formation of new carbon-carbon bonded naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-1,7-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can also play a role in the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: Another isomer with different biological activities and applications.
1,8-Naphthyridine: Known for its use in medicinal chemistry and materials science.
5-Bromo-1,7-naphthyridine: Similar structure with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 5-Iodo-1,7-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and cross-coupling reactions makes it a versatile compound for synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H5IN2 |
|---|---|
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
5-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H |
InChI-Schlüssel |
BACXBGIUTLBODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2N=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


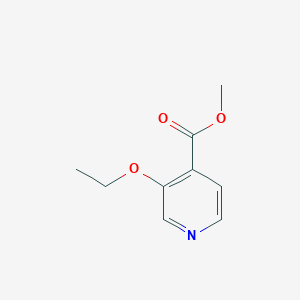
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
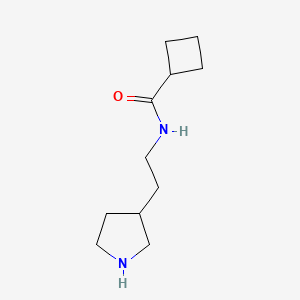

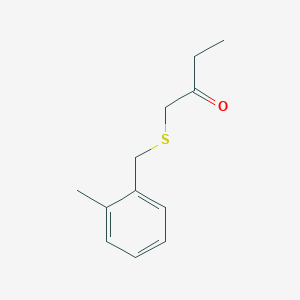

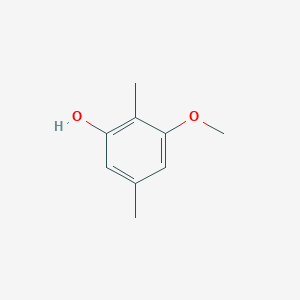
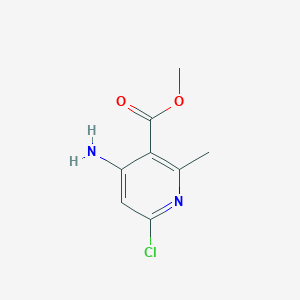
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)

